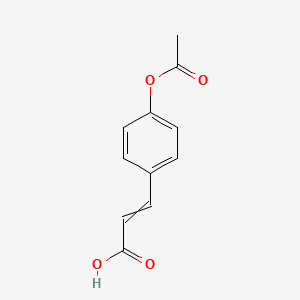

4-Acetoxycinnamic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxycinnamic acid typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 4-hydroxycinnamic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

4-Acetoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical for reducing the double bond.

Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyloxy group under basic conditions.

Major Products Formed

Oxidation: Formation of 4-acetoxybenzoic acid.

Reduction: Formation of 3-(4-(acetyloxy)phenyl)propanoic acid.

Substitution: Formation of 3-(4-(hydroxy)phenyl)-2-propenoic acid when the acetyloxy group is replaced with a hydroxyl group.

Applications De Recherche Scientifique

4-Acetoxycinnamic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential antioxidant properties and its ability to modulate biological pathways.

Medicine: Investigated for its potential anti-inflammatory and anticancer activities. It is believed to inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation.

Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mécanisme D'action

The mechanism of action of 4-Acetoxycinnamic acid involves its interaction with various molecular targets. In biological systems, it is thought to exert its effects by:

Inhibiting Enzymes: The compound can inhibit enzymes such as cyclooxygenase, which are involved in the inflammatory response.

Modulating Pathways: It can modulate signaling pathways that regulate cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Antioxidant Activity: The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.

Comparaison Avec Des Composés Similaires

4-Acetoxycinnamic acid can be compared with other similar compounds such as:

Cinnamic Acid: The parent compound, which lacks the acetyloxy group. It has similar chemical properties but different biological activities.

4-Hydroxycinnamic Acid: A precursor in the synthesis of this compound. It has a hydroxyl group instead of an acetyloxy group.

3,4-Diacetoxycinnamic Acid: A compound with two acetyloxy groups on the phenyl ring. It has different reactivity and biological properties compared to this compound.

Activité Biologique

4-Acetoxycinnamic acid (4-ACA), a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its biological activities. The compound's molecular formula is and it features an acetoxy group that enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activities

1. Antioxidant Activity

Research indicates that 4-ACA exhibits significant antioxidant properties. In a study comparing various compounds, 4-ACA demonstrated an IC50 value of 0.16 μg/mL, which is comparable to that of vitamin C (0.12 μg/mL). This suggests that acetylation enhances the antioxidant activity of cinnamic acid derivatives .

2. Enzyme Inhibition

4-ACA has been studied for its inhibitory effects on various enzymes, particularly in the context of neurodegenerative diseases. It has been shown to act as a non-competitive inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The inhibition mechanism involves binding to allosteric sites, which may lead to reduced side effects compared to traditional competitive inhibitors .

3. Antimicrobial Activity

Cinnamic acid derivatives, including 4-ACA, have demonstrated antimicrobial properties. A study highlighted that specific derivatives significantly inhibited the growth of pathogenic bacteria, suggesting a potential role in developing new antimicrobial agents .

4. Anticancer Properties

Recent investigations into the anticancer effects of 4-ACA have yielded promising results. In vitro studies on B16-F10 melanoma cells revealed that 4-ACA significantly suppressed cell migration and proliferation at concentrations as low as 100 µmol/L. The compound's ability to inhibit metastasis indicates its potential as an antitumor agent .

The biological activities of 4-ACA can be attributed to several mechanisms:

- Antioxidant Mechanism : The phenolic structure allows for the scavenging of free radicals, thereby reducing oxidative stress.

- Enzyme Modulation : By binding to allosteric sites on enzymes like BACE1, 4-ACA can modulate enzymatic activity without completely inhibiting essential functions.

- Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have explored the effects of 4-ACA in different biological contexts:

- Study on Neuroprotection : A study investigated the neuroprotective effects of 4-ACA in a mouse model of Alzheimer's disease. Results indicated that treatment with 4-ACA led to a significant reduction in amyloid plaque formation and improved cognitive function compared to untreated controls .

- Antimicrobial Efficacy : In another study, 4-ACA was tested against various bacterial strains. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential application in treating infections caused by resistant strains .

Data Tables

Propriétés

IUPAC Name |

3-(4-acetyloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHBHNKBISXCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065899 | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15486-19-8 | |

| Record name | 3-[4-(Acetyloxy)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxycinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5EWR96PSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.